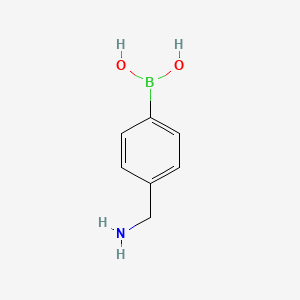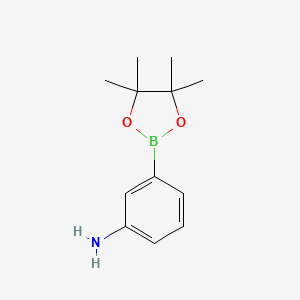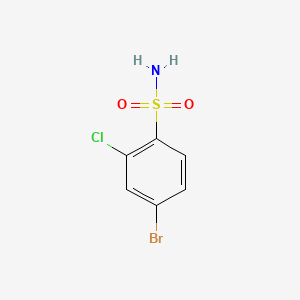![molecular formula C14H11F3N2O B1270847 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 811841-49-3](/img/structure/B1270847.png)
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that can be expected to have unique properties due to the presence of the trifluoromethyl group and the amide linkage. Research on similar compounds has focused on their synthesis, crystal structure, and potential biological activities, which can offer insights into the behavior and applications of this compound.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of isocyanato benzene derivatives with amines or other nitrogen-containing compounds. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination and cyclisation with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as X-ray crystallography. The crystal structure analysis provides valuable information on the molecular arrangement, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. For instance, the crystal structure of related compounds has been determined, revealing distinct arrangements that could influence their chemical reactivity and interactions with biological targets (Lu et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide are influenced by their functional groups. The amide linkage and trifluoromethyl group contribute to the compound's reactivity, potentially offering sites for further chemical modifications. Studies on related compounds have explored their reactivity and potential as intermediates in the synthesis of more complex molecules (Clark & Davenport, 1987).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are essential for understanding the applicability of the compound in various fields. These properties are determined by the molecular structure and the presence of specific functional groups. Research on similar compounds provides insights into their solubility and thermal stability, which are critical for their handling and application in chemical synthesis (Bera et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are vital for the compound's potential applications. Studies on analogs have explored their reactivity, highlighting the role of the amide bond and the trifluoromethyl group in determining their chemical behavior. These properties are crucial for their application in medicinal chemistry and other fields (Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which include “4-amino-N-[3-(trifluoromethyl)phenyl]benzamide”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives are complex and involve various chemical reactions . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Benzamide Derivatives
Summary of the Application
“4-(Trifluoromethyl)benzylamine”, a compound similar to “4-amino-N-[3-(trifluoromethyl)phenyl]benzamide”, has been used in the synthesis of “3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide” derivatives .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
Results or Outcomes
The outcomes of these syntheses are new benzamide derivatives, which could have potential applications in various fields .
3. Preparation of 6-Substituted Purines
Summary of the Application
“3-(Trifluoromethyl)benzylamine”, another compound similar to “4-amino-N-[3-(trifluoromethyl)phenyl]benzamide”, has been used in the preparation of 6-substituted purines .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
Results or Outcomes
The outcomes of these preparations are new 6-substituted purines, which could have potential applications in various fields .
4. Synthesis of Trifluoromethyl Alkyl Ethers
Summary of the Application
Trifluoromethyl groups, similar to the one in “4-amino-N-[3-(trifluoromethyl)phenyl]benzamide”, have been used in the synthesis of trifluoromethyl alkyl ethers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
Results or Outcomes
The outcomes of these syntheses are new trifluoromethyl alkyl ethers, which could have potential applications in various fields .
5. Medication for Acute Migraine
Summary of the Application
Ubrogepant, a compound containing a trifluoromethyl group similar to “4-amino-N-[3-(trifluoromethyl)phenyl]benzamide”, is used as a medication for acute migraine with or without visual disturbances .
Methods of Application or Experimental Procedures
Ubrogepant is typically administered orally. The specific dosage and frequency would depend on the patient’s condition and the doctor’s prescription .
Results or Outcomes
Ubrogepant has been shown to be effective in relieving the symptoms of acute migraine .
Safety And Hazards
Direcciones Futuras
There are several papers related to the future directions of compounds similar to 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide . For instance, one paper discusses the discovery of a novel EGFR inhibitor from a designed small library . Another paper mentions the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
Propiedades
IUPAC Name |
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQEHDNRFPDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373413 | |
| Record name | 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
811841-49-3 | |
| Record name | 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















